

19,20-Epoxycytochalasin C molecular structure and properties

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Compound of Interest

Compound Name: 19,20-Epoxycytochalasin C

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19,20-Epoxycytochalasin C: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

19,20-Epoxycytochalasin C is a fungal metabolite belonging to the cytochalasan family of natural products. These compounds are characterized by a unique molecular architecture, featuring a highly substituted perhydroisoindolone moiety fused to a macrocyclic ring.

Possessing a range of biological activities, including potent antiplasmodial, phytotoxic, and cytotoxic effects, 19,20-Epoxycytochalasin C has garnered significant interest within the scientific community.[1][2] Its mechanism of action, like other cytochalasans, primarily involves the disruption of the actin cytoskeleton, a critical component of cellular structure and function.

[3] This interference with actin dynamics triggers a cascade of downstream signaling events, ultimately leading to cell cycle arrest and apoptosis.[3][4] This technical guide provides an indepth overview of the molecular structure, physicochemical properties, biological activities, and experimental protocols related to 19,20-Epoxycytochalasin C.

Molecular Structure and Physicochemical Properties



19,20-Epoxycytochalasin C is a complex organic molecule with the chemical formula C₃₀H₃₇NO₇.[1][5] Its structure features a characteristic epoxy group at the C19 and C20 positions of the macrocyclic ring. The structural elucidation of this compound has been achieved through extensive spectroscopic analysis, primarily using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[4][6]

Table 1: Physicochemical Properties of 19,20-Epoxycytochalasin C

| Property | Value | Source | |
|---------------------|--|--------------|--|
| Molecular Formula | СзоНз7NО7 | [1][5] | |
| Molecular Weight | 523.617 g/mol | [1][5] | |
| Exact Mass | 523.257019 Da [1] | | |
| CAS Number | 189351-79-9 | B51-79-9 [1] | |
| Density | 1.3±0.1 g/cm ³ | [1] | |
| Boiling Point | 737.4±60.0 °C at 760 mmHg | [1] | |
| Flash Point | 399.7±32.9 °C | [1] | |
| LogP | 3.64 | [1] | |
| Vapour Pressure | 0.0±2.5 mmHg at 25°C [1] | | |
| Index of Refraction | 1.610 | [1] | |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO. Poor water [7] solubility. | | |

Biological Activities and Mechanism of Action

19,20-Epoxycytochalasin C exhibits a spectrum of biological activities, with its cytotoxic and antiplasmodial properties being the most extensively studied.

Cytotoxic Activity



The compound has demonstrated significant cytotoxicity against a panel of human cancer cell lines. This activity is attributed to its ability to disrupt the actin cytoskeleton, leading to cell cycle arrest and apoptosis.[4][8]

Table 2: In Vitro Cytotoxicity of 19,20-Epoxycytochalasin C

| Cell Line | Cancer Type | IC ₅₀ (μM) | Source |
|-----------|--------------|-----------------------|--------|
| SK-MEL | Melanoma | 8.02 | [1] |
| HT-29 | Colon Cancer | 0.650 | [4][8] |
| HL-60 | Leukemia | 1.11 | [9] |

Antiplasmodial and Phytotoxic Activities

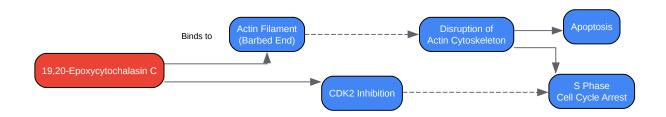
In addition to its anticancer potential, **19,20-Epoxycytochalasin C** has shown potent in vitro activity against Plasmodium, the causative agent of malaria.[1] It also exhibits phytotoxicity.[1] However, in vivo studies in a mouse model indicated weak suppressive antiplasmodial activity at a dose of 100 mg/kg, with associated toxicity to the animals.[1]

Mechanism of Action

The primary molecular target of cytochalasans is the barbed (fast-growing) end of actin filaments. [3] By binding to this site, **19,20-Epoxycytochalasin C** inhibits the polymerization and elongation of actin filaments. This disruption of actin dynamics interferes with crucial cellular processes such as cell motility, division, and maintenance of cell shape. [3] This cytoskeletal perturbation is believed to trigger downstream signaling pathways that culminate in cell cycle arrest and programmed cell death (apoptosis). Furthermore, studies suggest that Cyclin-Dependent Kinase 2 (CDK2) could be a possible target of **19,20-epoxycytochalasin C**, with the compound showing inhibitory activity against CDK2 in vitro with an IC50 of approximately 0.9 μ M.[8]

The biological activity of **19,20-Epoxycytochalasin C** is sensitive to its chemical structure. Oxidation of the hydroxyl group at the C7 position leads to a significant reduction in its cytotoxic potential.[8] The oxidized metabolite showed an IC₅₀ of >10 μ M on HT-29 cells, a more than 16-fold decrease in activity compared to the parent compound.[8]





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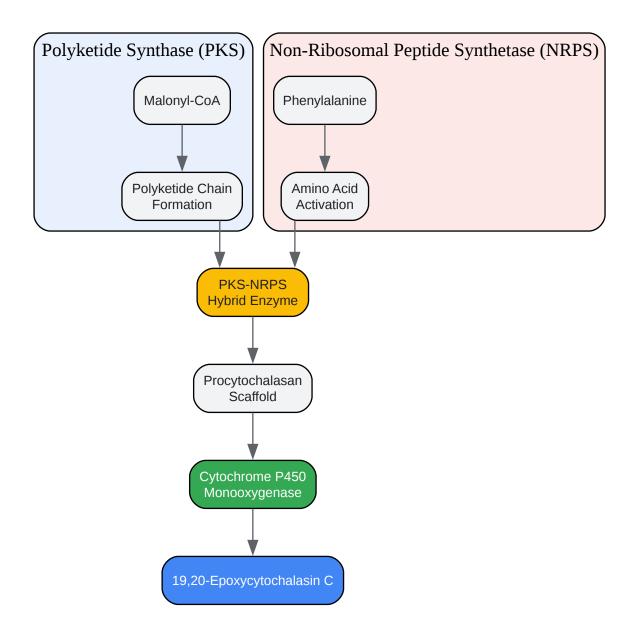
Proposed Mechanism of Action of 19,20-Epoxycytochalasin C.

Biosynthesis

The biosynthesis of cytochalasans, including **19,20-Epoxycytochalasin C**, is a complex process orchestrated by a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) enzyme complex in fungi.[10][11] This enzymatic machinery is responsible for assembling the characteristic perhydroisoindolone core fused to a macrocyclic ring.

The biosynthesis initiates with the PKS domains iteratively condensing malonyl-CoA units to form a polyketide chain. In parallel, the NRPS module activates and incorporates an amino acid, typically phenylalanine in the case of cytochalasin C.[10][12] The final step in the formation of **19,20-Epoxycytochalasin C** involves a stereospecific epoxidation of a double bond in the procytochalasan scaffold, a reaction catalyzed by a cytochrome P450 monooxygenase.[11]





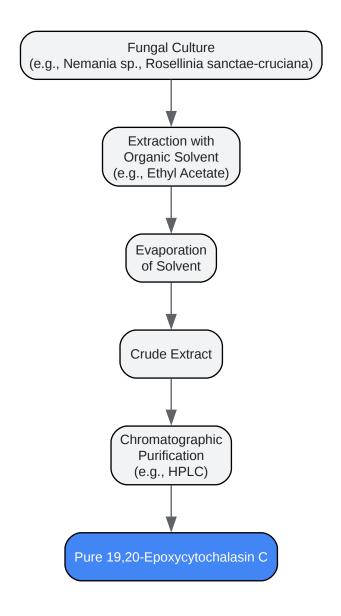
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Generalized Biosynthetic Pathway of 19,20-Epoxycytochalasin C.

Experimental Protocols Isolation and Purification of 19,20-Epoxycytochalasin C

The following is a general workflow for the isolation and purification of **19,20-Epoxycytochalasin C** from fungal cultures.





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Workflow for Isolation and Purification.

Methodology:

- Fungal Cultivation: The producing fungal strain (e.g., Nemania sp., Rosellinia sanctae-cruciana) is cultured on a suitable medium (e.g., potato dextrose broth or rice medium) under optimal conditions for secondary metabolite production.[1][13]
- Extraction: The fungal biomass and/or culture broth are extracted with an appropriate organic solvent, such as ethyl acetate.[11]



- Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
- Purification: The crude extract is subjected to one or more chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to isolate the pure 19,20-Epoxycytochalasin C.[4]

In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

This protocol is used to determine the cytotoxic effect of **19,20-Epoxycytochalasin C** on cancer cell lines.[4]

Methodology:

- Cell Seeding: Cancer cells (e.g., HT-29) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of 19,20-Epoxycytochalasin C for a specified duration (e.g., 48 hours).
- Cell Fixation: The cells are fixed with a suitable fixative, such as trichloroacetic acid.
- Staining: The fixed cells are stained with Sulforhodamine B (SRB) solution, which binds to cellular proteins.
- Washing: Unbound dye is removed by washing with acetic acid.
- Solubilization: The protein-bound dye is solubilized with a Tris-based solution.
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Chemical Oxidation of 19,20-Epoxycytochalasin C

This protocol describes the chemical conversion of **19,20-Epoxycytochalasin C** to its less active oxidized form.[4]

Methodology:



- A solution of Dess-Martin periodinane in dichloromethane (1 mg/mL) is prepared.
- 100 μL of the Dess–Martin periodinane solution is added to a 1 mL solution of 19,20-Epoxycytochalasin C (10 mg/mL in dichloromethane).
- The mixture is mixed well and allowed to react for 24 hours.
- The reaction is quenched by the addition of 1 mL of methanol.
- The resulting reaction mixture can be further analyzed and purified by semipreparative HPLC.[4]

Conclusion

19,20-Epoxycytochalasin C is a promising natural product with significant biological activities, particularly its cytotoxicity against cancer cells. Its unique mode of action, targeting the actin cytoskeleton, makes it an interesting candidate for further investigation in drug discovery and development. The information provided in this technical guide serves as a comprehensive resource for researchers to facilitate their studies on this fascinating molecule. Further research is warranted to fully elucidate its therapeutic potential and to explore the structure-activity relationships within the epoxycytochalasan class of compounds.

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